molecular formula C14H15NO4S B178031 N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide CAS No. 123664-84-6

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

Cat. No. B178031
M. Wt: 293.34 g/mol
InChI Key: HKQJXMJGWKDFTA-UHFFFAOYSA-N
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Description

“N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide” is a chemical compound with the molecular formula C14H15NO4S . It has a molecular weight of 293.34 g/mol . The compound is white to yellow to brown in color and comes in the form of powder or crystals .


Molecular Structure Analysis

The molecular structure of “N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide” consists of a methanesulfonamide group attached to a phenyl ring, which is further connected to another phenyl ring through an ether linkage . The second phenyl ring has a methoxy group attached to it .


Physical And Chemical Properties Analysis

“N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide” has a molecular weight of 293.34 g/mol . It has a XLogP3 value of 2.7, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 293.07217913 g/mol . The topological polar surface area is 73 Ų . The compound has a heavy atom count of 20 .

Scientific Research Applications

Synthesis and Characterization

  • N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide and its derivatives are synthesized using various methods. For instance, the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide via Sonogashira cross-coupling is a notable example, highlighting the compound's relevance in synthetic chemistry (Durgadas, Mukkanti, & Pal, 2012).

Analytical Methods

  • The compound and its derivatives have been subject to various analytical studies. For instance, differential pulse polarography and voltammetric studies have been conducted on Nimesulide, a derivative of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, showcasing its electrochemical properties (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).

Structural Analysis

  • X-ray powder diffraction and DFT optimized molecular geometries have been utilized to study the structure of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide derivatives. Such analyses contribute to our understanding of molecular interactions and properties (Dey et al., 2015).

Quantum-Chemical Calculations

  • Theoretical calculations have been applied to derivatives of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide to predict their optimized state and free energy, offering insights into the molecular orbitals involved in spectrum formation (Xue, Shahab, Zhenyu, & Padabed, 2022).

Synthesis of Derivatives

  • Research has been conducted on the synthesis of various derivatives, such as N-[4-(2,5-dioxo-pyrrolidin-1-yl)-2-phenoxyphenyl] methanesulfonamide, which have been analyzed through Hirshfeld surfaces and fingerprint plots. This research contributes to the development of new compounds with potential pharmaceutical applications (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).

Safety And Hazards

The compound should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas .

properties

IUPAC Name

N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-18-12-8-9-14(13(10-12)15-20(2,16)17)19-11-6-4-3-5-7-11/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQJXMJGWKDFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445180
Record name N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

CAS RN

123664-84-6
Record name N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.0 g of 3-amino-4-phenoxyanisole was dissolved in 50 ml of pyridine. Thereto was dropwise added 5.59 g of methanesulfonyl chloride in 10 minutes with ice-cooling. The mixture was stirred for 1 hour at 20°-25° C. The reaction mixture was introduced into a mixture of 200 ml of ethyl acetate and 100 ml of water. The resulting organic layer was separated and washed with three 100-ml portions of 2N hydrochloric acid and then with a saturated aqueous sodium chloride solution. The organic layer was separated, dried with anhydrous magnesium sulfate, and subjected to distillation under reduced pressure to remove the solvent. The resulting crystal was recrystallized from isopropyl alcohol to obtain 12.5 g (yield: 91.9%) of 3-methylsulfonylamino4-phenoxyanisole having a melting point of 109.5°-111° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.59 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Murugesh, R Karvembu, S Vedachalam - ChemistrySelect, 2020 - Wiley Online Library
A protocol for the synthesis of iguratimod‐amine precursor has been developed using N‐heterocyclic carbene (NHC)‐catalyzed aldehyde‐nitrile cross coupling reaction with overall …

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